4-fluoro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide
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Overview
Description
4-fluoro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a fluoro group and a piperazine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride.
Introduction of the Piperazine Moiety: The 4-fluorobenzoyl chloride is then reacted with 4-(4-propanoylpiperazin-1-yl)aniline in the presence of a base such as triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbamothioyl group to a thiol or amine.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions may require catalysts or specific conditions such as elevated temperatures or the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
4-fluoro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors, leading to changes in cellular signaling pathways.
Protein Binding: Forming complexes with proteins, affecting their structure and function.
Comparison with Similar Compounds
4-fluoro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide can be compared with other similar compounds, such as:
4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide: A benzamide derivative with a different piperazine substitution, showing selective receptor agonist activity.
4-fluoro-N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]benzamide: Another benzamide derivative with a sulfonyl group, exhibiting antimicrobial properties.
Properties
Molecular Formula |
C21H23FN4O2S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-fluoro-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H23FN4O2S/c1-2-19(27)26-13-11-25(12-14-26)18-9-7-17(8-10-18)23-21(29)24-20(28)15-3-5-16(22)6-4-15/h3-10H,2,11-14H2,1H3,(H2,23,24,28,29) |
InChI Key |
FICSDCWDGIQYMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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